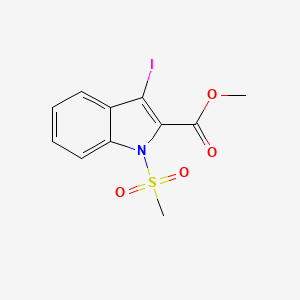

methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate

Vue d'ensemble

Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Synthesis Analysis

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes . Although a cycloalkane has two fewer hydrogens than the equivalent alkane, each carbon is bonded to four other atoms so are still considered to be saturated with hydrogen .Applications De Recherche Scientifique

Synthesis of Indazoles

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The compound can be used in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Anticancer Applications

A series of indazole derivatives, which can be synthesized from the compound, have shown promising inhibitory activities against human cancer cell lines . These include lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines .

Anti-Inflammatory Applications

Indazole derivatives, which can be synthesized from the compound, have been reported to have anti-inflammatory properties . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.

Antibacterial Applications

Indazole derivatives, which can be synthesized from the compound, have been reported to have antibacterial properties . This suggests that the compound could be used in the development of new antibacterial drugs.

Antidepressant Applications

Indazole derivatives, which can be synthesized from the compound, have been reported to have antidepressant properties . This suggests that the compound could be used in the development of new antidepressant drugs.

Antihypertensive Applications

Indazole derivatives, which can be synthesized from the compound, have been reported to have antihypertensive properties . This suggests that the compound could be used in the development of new antihypertensive drugs.

Mécanisme D'action

Target of Action

Similar compounds have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (ido1), an enzyme involved in the metabolism of tryptophan . IDO1 plays a crucial role in the immune response and is a target for cancer immunotherapy .

Mode of Action

Based on its structural similarity to other indazole derivatives, it may interact with its target protein (such as ido1) and inhibit its function . This inhibition could lead to changes in the metabolic pathways involving the target protein .

Biochemical Pathways

If ido1 is indeed a target, the compound could affect the kynurenine pathway, which is involved in the metabolism of tryptophan . Inhibition of IDO1 could lead to decreased production of kynurenine and its downstream metabolites, potentially affecting immune regulation .

Result of Action

If it acts as an IDO1 inhibitor, it could potentially modulate immune responses, particularly in the context of cancer immunotherapy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-iodo-1-methylsulfonylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO4S/c1-17-11(14)10-9(12)7-5-3-4-6-8(7)13(10)18(2,15)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUVQBGNXFLPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide](/img/structure/B3158742.png)

![4-{2-[(4-Methylpiperazino)carbonyl]phenyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3158748.png)

![5-{4-[(4-Phenylpiperazino)sulfonyl]benzyl}-1,3-thiazolane-2,4-dione](/img/structure/B3158757.png)

![1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3158769.png)

![1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone](/img/structure/B3158815.png)

![1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3158826.png)

![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B3158828.png)